N-Benzyl-4-toluidine

Organic Synthesis Process Chemistry Catalysis

N-Benzyl-4-toluidine, also known as N-Benzyl-4-methylaniline, is a secondary aromatic amine characterized by a benzyl group attached to the nitrogen of a para-toluidine moiety. Its molecular formula is C14H15N, with a molecular weight of 197.28 g/mol.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 5405-15-2
Cat. No. B1207802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-toluidine
CAS5405-15-2
SynonymsN-(4-methylphenyl)benzenemethanamine
N-benzyl-4-methylaniline
N-benzyl-4-toluidine
NB4MA
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
InChIKeyKEVOWRWHMCBERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-toluidine (CAS 5405-15-2): Core Properties and Baseline Specifications for Procurement and Research


N-Benzyl-4-toluidine, also known as N-Benzyl-4-methylaniline, is a secondary aromatic amine characterized by a benzyl group attached to the nitrogen of a para-toluidine moiety [1]. Its molecular formula is C14H15N, with a molecular weight of 197.28 g/mol [2]. The compound exists as a colorless to yellow clear liquid at room temperature and exhibits a boiling point of 319 °C and a melting point of 19.5 °C [1]. It serves as a versatile intermediate in organic synthesis and has been investigated for applications in catalysis, pharmaceutical research, and as a precursor to biologically active derivatives [3].

Why N-Benzyl-4-toluidine (5405-15-2) Cannot Be Freely Substituted with Other N-Benzylanilines in Critical Research and Industrial Workflows


N-Benzyl-4-toluidine exhibits distinct physicochemical and metabolic properties that differentiate it from other N-benzyl-substituted anilines. Unlike electron-withdrawing para-substituted analogs (e.g., nitro, cyano) that undergo solely N-debenzylation in hepatic microsomal systems, the 4-methyl substituent directs metabolism toward unique amide and nitrone formation pathways [1]. This divergent metabolic fate has direct implications for drug metabolism and toxicology studies, where substitution with a non-methyl analog would yield qualitatively different metabolite profiles and potentially misleading structure-activity relationship conclusions [2]. Furthermore, the compound's liquid physical state at room temperature, contrasting with many halogenated analogs that exist as solids, affects handling, formulation, and analytical method development .

N-Benzyl-4-toluidine (CAS 5405-15-2): Quantified Differentiation Evidence Versus Key Analogs for Informed Procurement and Method Selection


Synthesis Efficiency: Raney-Ni Catalyzed One-Pot Method Achieves 99.1–99.7% Yield, Outperforming Conventional N-Alkylation Routes

A one-pot catalytic synthesis of N-Benzyl-4-toluidine from p-nitrotoluene and benzoic aldehyde using Raney-Ni catalyst achieves yields of 99.1–99.7% under optimized conditions (1.0 MPa H2, 353 K, 90 min) [1]. This represents a substantial improvement over conventional N-alkylation methods, where yields for similar secondary amine syntheses typically range from 39% to 82% [2].

Organic Synthesis Process Chemistry Catalysis

Metabolic Fate Differentiation: N-Benzyl-4-toluidine Uniquely Forms Amide and Nitrone Metabolites, Diverging from Nitro- and Cyano-Substituted Analogs

In hepatic microsomal metabolism studies, N-Benzyl-4-toluidine undergoes both N-debenzylation and the formation of amide and nitrone metabolites [1]. In direct contrast, N-benzyl-4-nitroaniline and N-benzyl-4-cyanoaniline are metabolized exclusively via N-debenzylation, with no detectable amide or nitrone formation [1].

Drug Metabolism Toxicology Structure-Activity Relationship

Physical State and Boiling Point: Liquid at Room Temperature with 34°C Lower Boiling Point than the 4-Chloro Analog

N-Benzyl-4-toluidine is a liquid at room temperature with a boiling point of 319.1 °C [1]. In comparison, N-Benzyl-4-chloroaniline is a solid with a boiling point of 353.1 °C (predicted at 760 mmHg) . This 34 °C difference in boiling point and the liquid vs. solid physical state have direct implications for handling, volatility, and chromatographic method development.

Physicochemical Properties Formulation Analytical Method Development

Validated Reversed-Phase HPLC Method for Separation and Quantification of N-Benzyl-4-toluidine in Complex Matrices

A specific reversed-phase HPLC method using a Newcrom R1 column has been validated for the separation of N-Benzyl-4-toluidine [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) and is scalable to preparative and UPLC applications [1].

Analytical Chemistry Quality Control Pharmacokinetics

Optimal Application Scenarios for N-Benzyl-4-toluidine (CAS 5405-15-2) Derived from Quantitative Differentiation Evidence


High-Efficiency Organic Synthesis and Process Scale-Up

Procurement of N-Benzyl-4-toluidine is strongly indicated for laboratories or pilot plants requiring high-yield secondary amine synthesis. The documented 99.1–99.7% yield via Raney-Ni catalyzed one-pot reaction [3] minimizes raw material waste and purification costs, making the compound an economically favorable intermediate for larger-scale productions.

Drug Metabolism and Toxicology Studies Requiring Distinct Metabolite Profiles

N-Benzyl-4-toluidine is uniquely suited for in vitro metabolism studies where the formation of amide and nitrone metabolites is of interest. Unlike nitro or cyano analogs that only undergo N-debenzylation, the methyl-substituted compound yields a broader metabolite spectrum [3]. This property is critical for accurate structure-toxicity relationship assessments and for evaluating bioactivation pathways.

Analytical Method Development and Quality Control Workflows

Researchers and QC analysts can leverage the existing validated HPLC method for N-Benzyl-4-toluidine [3] to streamline method development and ensure robust quantification in complex matrices. This reduces method development time and costs, making it a practical choice for routine analysis in pharmaceutical and chemical manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-4-toluidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.